BenchChemオンラインストアへようこそ!

N-butyl-3-nitro-4-(piperidin-1-yl)benzenesulfonamide

Electrochemistry Nitroarene reduction Sulfonamide stability

N-Butyl-3-nitro-4-(piperidin-1-yl)benzenesulfonamide (CAS 324035-98-5; molecular formula C₁₅H₂₃N₃O₄S; molecular weight 341.43 g/mol) is a trisubstituted benzenesulfonamide bearing an N-butyl sulfonamide, a 3-nitro group, and a 4-piperidin-1-yl substituent. The compound belongs to the piperidine-benzenesulfonamide class covered by Hoffmann-La Roche patent WO2004072034, which claims utility in cognitive disorders including Alzheimer's disease and schizophrenia.

Molecular Formula C15H23N3O4S
Molecular Weight 341.4 g/mol
Cat. No. B11777933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-3-nitro-4-(piperidin-1-yl)benzenesulfonamide
Molecular FormulaC15H23N3O4S
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCCCCNS(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)[N+](=O)[O-]
InChIInChI=1S/C15H23N3O4S/c1-2-3-9-16-23(21,22)13-7-8-14(15(12-13)18(19)20)17-10-5-4-6-11-17/h7-8,12,16H,2-6,9-11H2,1H3
InChIKeyRJMAPAJUYPWSJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-3-nitro-4-(piperidin-1-yl)benzenesulfonamide (CAS 324035-98-5) — Compound Identity and Procurement Baseline


N-Butyl-3-nitro-4-(piperidin-1-yl)benzenesulfonamide (CAS 324035-98-5; molecular formula C₁₅H₂₃N₃O₄S; molecular weight 341.43 g/mol) is a trisubstituted benzenesulfonamide bearing an N-butyl sulfonamide, a 3-nitro group, and a 4-piperidin-1-yl substituent . The compound belongs to the piperidine-benzenesulfonamide class covered by Hoffmann-La Roche patent WO2004072034, which claims utility in cognitive disorders including Alzheimer's disease and schizophrenia [1]. The core scaffold — 3-nitro-4-(piperidin-1-yl)benzenesulfonamide (CAS 41817-96-3) — exhibits a calculated density of 1.409 g/cm³, boiling point of 505.4 °C at 760 mmHg, polar surface area (PSA) of 117.6 Ų, and a predicted logP of 3.60, providing a physicochemical baseline for the N-alkylated derivative .

Why N-Butyl-3-nitro-4-(piperidin-1-yl)benzenesulfonamide Cannot Be Simply Replaced by In-Class Analogs


Benzenesulfonamide derivatives with varying N-alkyl chains, nitro positioning, and cyclic amine appendages exhibit fundamentally different electrochemical, physicochemical, and biological interaction profiles that preclude casual interchange. The cathodic reduction of N-butyl-3-nitrobenzenesulfonamide proceeds through three distinct steps involving an unstable anion radical and N–H bond cleavage, whereas the 4-nitro isomer follows a two-step pathway with a stable anion radical and preferential S–N bond scission (>70% yield) [1]. The addition of a piperidine moiety at the 4-position increases molecular weight by approximately 83 g/mol relative to the non-piperidine analog (258.3 vs. 341.4 g/mol) and introduces an additional H-bond acceptor center, significantly altering logP and PSA [2]. Furthermore, the sulfonamide linkage in the target compound confers different hydrogen-bonding geometry and metabolic stability compared to the corresponding benzamide analog (N-butyl-3-nitro-4-(1-piperidinyl)benzamide, CAS 314769-50-1), where the –SO₂NH– group is replaced by –CONH– [3]. These structural features collectively dictate that procurement decisions based on generic scaffold similarity alone risk introducing compounds with divergent reactivity, pharmacokinetic behavior, and target engagement profiles.

Quantitative Differentiation Evidence for N-Butyl-3-nitro-4-(piperidin-1-yl)benzenesulfonamide Versus Closest Analogs


Electrochemical Reduction Pathway Divergence: 3-Nitro vs. 4-Nitro Benzenesulfonamide

The electrochemical reduction mechanism of N-butyl-3-nitrobenzenesulfonamide (serving as a direct structural surrogate for the target compound's nitro-sulfonamide core) is fundamentally distinct from that of N-butyl-4-nitrobenzenesulfonamide. The 3-nitro isomer undergoes three cathodic steps: the first one-electron reduction at approximately −0.90 V vs. SCE generates an unstable anion radical that undergoes rapid N–H bond cleavage; a second reduction at −1.16 V vs. SCE reduces the resulting sulfonamide anion; and a third step at −1.70 V vs. SCE reduces the remaining radical anion to its dianion [1]. In contrast, the 4-nitro isomer is reduced in only two steps — a reversible one-electron process at −0.90 V vs. SCE yielding a stable anion radical, followed by S–N bond cleavage at −1.70 V vs. SCE in >70% yield [1]. This mechanistic divergence is critical for applications involving reductive cleavage or electrochemical detection.

Electrochemistry Nitroarene reduction Sulfonamide stability Structure–reactivity relationship

Physicochemical Property Shift from Piperidine Incorporation: PSA and logP Impact

The incorporation of a piperidin-1-yl group at the 4-position of the benzenesulfonamide scaffold produces a substantial shift in key physicochemical parameters compared with the non-piperidine N-butyl-4-nitrobenzenesulfonamide. The 3-nitro-4-(piperidin-1-yl)benzenesulfonamide core (CAS 41817-96-3, serving as the closest characterized surrogate for the target compound's aromatic core) exhibits a polar surface area (PSA) of 117.6 Ų and a predicted logP of 3.60 . By comparison, N-butyl-4-nitrobenzenesulfonamide (CAS 66473-14-1) has a TPSA of ~100 Ų and an XLogP3 of 2 [1]. The N-butyl chain on the sulfonamide nitrogen of the target compound (CAS 324035-98-5) is expected to further increase logP by approximately 0.6–1.0 log units based on the incremental contribution of the butyl group, yielding an estimated logP of ~4.2–4.6 for the target compound.

Physicochemical profiling Drug-likeness Polar surface area Lipophilicity

Purity Specification and ISO-Certified Manufacturing vs. Generic Analog Suppliers

Vendor-specified purity and manufacturing standards for the target compound provide a procurement-relevant differentiation from commonly available analogs. MolCore offers N-butyl-3-nitro-4-(piperidin-1-yl)benzenesulfonamide at NLT 98% purity under ISO-certified manufacturing suitable for global pharmaceutical R&D and quality control applications . In contrast, the closest structural analog without the N-butyl group — 3-nitro-4-(piperidin-1-yl)benzenesulfonamide (CAS 41817-96-3) — is typically supplied at 95% purity , as is the benzamide analog N-butyl-3-nitro-4-(1-piperidinyl)benzamide (CAS 314769-50-1, AldrichCPR grade) [1].

Quality control ISO certification Procurement specification Purity

Patent Class Coverage: Piperidine-Benzenesulfonamide Cognitive Disorder Indication Scope

The target compound falls within the generic structure of Hoffmann-La Roche patent WO2004072034 (and related national filings including HR-P20050708-A2), which claims piperidine-benzenesulfonamide derivatives where R₁ is lower alkyl (including n-butyl), A is –S(O)₂– (sulfonamide) or –C(O)– (amide), and the compounds are indicated for treating psychosis, pain, memory and learning dysfunction, schizophrenia, dementia, and Alzheimer's disease [1]. The specific combination of N-butyl, 3-nitro, and 4-piperidin-1-yl substituents distinguishes the target compound from generic piperidine-benzenesulfonamide derivatives lacking the nitro group or bearing alternative N-alkyl chains. This patent-class positioning provides freedom-to-operate relevance for entities developing cognitive disorder therapeutics within this chemical space.

Cognitive disorders Alzheimer's disease Patent landscape Piperidine sulfonamide

Functional Group Stability: Sulfonamide vs. Benzamide Linker in N-Butyl-Piperidine Derivatives

The target compound contains an –SO₂NH– (sulfonamide) linker, whereas the commercially available Sigma-Aldrich analog N-butyl-3-nitro-4-(1-piperidinyl)benzamide (CAS 314769-50-1) features a –CONH– (amide) linker [1]. Sulfonamides are generally more resistant to hydrolytic and enzymatic cleavage than amides due to the tetrahedral sulfur center and stronger S–N bond, with the sulfonamide group acting as a non-classical bioisostere of the carboxylic acid and amide functionalities [2]. Additionally, the sulfonamide NH has a lower pKa (~10–11 for aryl sulfonamides) compared with the amide NH (~15–17), resulting in greater acidity and distinct hydrogen-bonding donor capacity that influences target binding and pharmacokinetics.

Sulfonamide stability Amide bond Metabolic stability Hydrogen bonding

Recommended Research and Industrial Application Scenarios for N-Butyl-3-nitro-4-(piperidin-1-yl)benzenesulfonamide


Cognitive Disorder Drug Discovery — Piperidine-Benzenesulfonamide Patent Landscape Exploration

The target compound falls within the generic claims of Hoffmann-La Roche patent WO2004072034, which covers piperidine-benzenesulfonamide derivatives for cognitive disorders including Alzheimer's disease, schizophrenia, and attention deficit disorders [1]. Medicinal chemistry teams exploring this chemical space can use the compound as a structurally defined starting point for SAR expansion, leveraging the N-butyl chain for lipophilicity modulation, the 3-nitro group as a synthetic handle for reduction to aniline or further functionalization, and the piperidine ring as a conformational constraint element that has been shown to be critical for activity in related sulfonamide series.

Electrochemical Sensor or Redox-Active Probe Development

The well-characterized three-step cathodic reduction behavior of the 3-nitrobenzenesulfonamide core — involving an unstable anion radical at −0.90 V vs. SCE, N–H bond cleavage, and subsequent reduction steps at −1.16 V and −1.70 V vs. SCE — is fundamentally distinct from the 4-nitro isomer's two-step pathway [2]. This differentiated electrochemical signature makes the target compound (and its derivatives) candidate scaffolds for designing redox-responsive probes, electrochemical sensors requiring nitro-to-amine conversion, or protecting group strategies where selective reductive cleavage is desired, while the piperidine moiety provides a tertiary amine for pH-dependent charge modulation.

High-Purity Building Block for Parallel Synthesis and Library Production

The compound's NLT 98% purity under ISO-certified manufacturing makes it suitable as a high-quality building block for parallel synthesis or combinatorial library production. The three chemically orthogonal functional groups — (i) the secondary sulfonamide NH amenable to N-alkylation or acylation, (ii) the 3-nitro group reducible to a primary aniline for amide coupling or diazotization, and (iii) the piperidine tertiary amine available for quaternization or N-oxide formation — enable sequential diversification without protecting group manipulation, reducing synthetic step count and increasing library throughput.

Physicochemical Probe for Assessing Piperidine Impact on CNS Drug-Likeness Parameters

With a PSA of ~117.6 Ų for the core scaffold and an estimated logP of ~4.2–4.6 , the target compound occupies a borderline CNS drug-likeness space (typical CNS drugs: PSA < 90 Ų, logP 2–5). This makes it a useful probe molecule for experimental determination of actual logD, PAMPA permeability, and MDCK efflux ratio in drug discovery programs seeking to understand how the combined N-butyl and piperidine substituents influence membrane permeability and CNS penetration relative to simpler benzenesulfonamide analogs.

Quote Request

Request a Quote for N-butyl-3-nitro-4-(piperidin-1-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.